N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Description

Chemical Structure and Properties

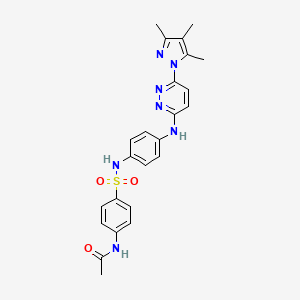

The compound, with the molecular formula C₂₄H₂₅N₇O₃S and a molecular weight of 491.570 g/mol, features a pyrazole-sulfonamide scaffold fused with a pyridazine ring and an acetamide tail. Its structure includes:

- A pyridazine core linked via an amino group to a sulfamoyl-bridged phenyl ring.

- An N-acetylated phenyl group, contributing to solubility and target interactions. The ChemSpider ID is 21073192, and its monoisotropic mass is 491.173959 .

Pharmacological Relevance

As part of the pyrazole-sulfonamide class, it is hypothesized to act as an apoptosis inducer in cancer models, particularly colon cancer, via a dual-tail strategy targeting multiple pathways .

Properties

IUPAC Name |

N-[4-[[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3S/c1-15-16(2)29-31(17(15)3)24-14-13-23(27-28-24)26-20-5-7-21(8-6-20)30-35(33,34)22-11-9-19(10-12-22)25-18(4)32/h5-14,30H,1-4H3,(H,25,32)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPNOQVCRIHIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

Synthesis of the pyridazine ring: This involves the condensation of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Coupling reactions: The pyrazole and pyridazine intermediates are then coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects.

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Sulfonamide Hybrids

Compounds 2–8 (Fig. 4 in ) share the pyrazole-sulfonamide scaffold but differ in substituents on the pyrazole ring. Key comparisons include:

Key Insights :

- Trimethylpyrazole vs. Aryl Substituents : The trimethyl group may enhance metabolic stability compared to halogenated or aryl groups, which could improve pharmacokinetics but reduce solubility.

- Activity Trends : Electron-withdrawing groups (e.g., p-nitrophenyl in analogue 6) may increase potency but introduce toxicity risks, whereas the trimethyl group balances steric effects and lipophilicity .

Comparison with Thiazole-Containing Analogues

Compound 41 () replaces the pyridazine core with a thiazole ring , altering electronic properties and target interactions:

| Feature | Target Compound | Compound 41 |

|---|---|---|

| Core Structure | Pyridazine | Thiazole |

| Key Functional Groups | Sulfamoyl, acetamide | Methylamino-thiazole, acetamide |

| Molecular Weight | 491.570 g/mol | ~450 g/mol (estimated) |

| Pharmacology | Anticancer (colon) | Unspecified activity (likely varied) |

Key Insights :

- Pyridazine vs. Thiazole : Pyridazine’s electron-deficient nature may enhance DNA intercalation or kinase inhibition, whereas thiazole’s sulfur atom could facilitate metal-binding or redox modulation .

Biological Activity

N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C27H24N6O

- Molecular Weight : 448.53 g/mol

This compound features a pyrazole ring, a pyridazine moiety, and a sulfamoyl group, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole derivative 1 | A375 (melanoma) | 4.2 |

| Pyrazole derivative 2 | MCF-7 (breast cancer) | 1.88 |

| Pyrazole derivative 3 | HCT116 (colon cancer) | 1.1 |

These findings suggest that this compound could potentially act as an effective anticancer agent through mechanisms such as cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antileishmanial and antimalarial activities by inhibiting specific enzymes in the pathogens responsible for these diseases . The mechanism involves disrupting metabolic pathways critical for the survival of these parasites.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and parasite metabolism.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells at specific phases (e.g., G1/S phase), leading to reduced cell viability.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting a mechanism for its anticancer effects.

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on Anticancer Effects : A recent study demonstrated that this compound significantly inhibited the growth of HeLa cells with an IC50 value of 38.44 µM while showing minimal toxicity to normal fibroblasts .

- Antileishmanial Activity : Another investigation reported that derivatives similar to this compound effectively inhibited Leishmania donovani growth in vitro, providing a basis for further development as an antileishmanial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.